Ethyl 2-[2-(3-bromoadamantan-1-YL)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-[2-(3-bromoadamantan-1-YL)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a unique combination of adamantane, benzothiophene, and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(3-bromoadamantan-1-YL)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps. One common approach starts with the bromination of adamantane to obtain 3-bromoadamantane. This intermediate is then reacted with acetic acid to form 2-(3-bromoadamantan-1-yl)acetic acid . The next step involves the formation of an amide bond with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid under appropriate coupling conditions, such as using EDCI and HOBt as coupling agents . Finally, esterification with ethanol yields the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(3-bromoadamantan-1-YL)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to introduce additional functional groups.
Reduction: The ester and amide functionalities can be reduced to their corresponding alcohols and amines.
Substitution: The bromine atom on the adamantane ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can yield hydroxylated derivatives, while reduction of the ester group can produce the corresponding alcohol .
Scientific Research Applications
Ethyl 2-[2-(3-bromoadamantan-1-YL)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs targeting various diseases, including viral infections and neurological disorders.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(3-bromoadamantan-1-YL)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:
Comparison with Similar Compounds
Similar Compounds
2-(3-Bromoadamantan-1-yl)acetic acid: A precursor in the synthesis of the target compound, known for its antiviral and anti-Parkinson activities.
Adamantane derivatives: Compounds like amantadine and rimantadine, which are used as antiviral agents.
Uniqueness
Ethyl 2-[2-(3-bromoadamantan-1-YL)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. The presence of both adamantane and benzothiophene moieties provides a versatile platform for further functionalization and exploration in various scientific fields .
Properties
Molecular Formula |
C23H30BrNO3S |
---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
ethyl 2-[[2-(3-bromo-1-adamantyl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C23H30BrNO3S/c1-2-28-21(27)19-16-5-3-4-6-17(16)29-20(19)25-18(26)12-22-8-14-7-15(9-22)11-23(24,10-14)13-22/h14-15H,2-13H2,1H3,(H,25,26) |
InChI Key |
ANZSUUBQMCNMDL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC34CC5CC(C3)CC(C5)(C4)Br |
Origin of Product |
United States |
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